1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
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Description
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, also known as 2-hydroxy-3,4-dimethoxyphenyl propanone (HDMPP), is an organic compound belonging to the class of phenylpropanones. It is a colorless, volatile liquid with a sweet, fruity odor. HDMPP is primarily used as a synthetic intermediate in the production of various pharmaceuticals and other chemicals. It has also been used in research applications for the study of enzyme-catalyzed reactions, as well as for the development of new catalysts and other catalytic systems.
Scientific Research Applications
Formation and Acid Treatment of Lignin
Studies have demonstrated the formation of compounds closely related to "1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-" during the acid treatment of birch lignin. Acid treatment (refluxing with 0.1 M HBr in dioxane-water) of specific propanediols yields 1,2-diaryl-1-propanones as major products. This suggests these compounds originate from lignin structures, highlighting their significance in understanding lignin chemistry and potentially aiding in lignin valorization efforts (Li, Lundquist, & Stenhagen, 1996).
Photophysical Studies
In photophysical studies, substituted 1,2-diarylethenes, which share structural similarities with "1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-," exhibit unique absorption and fluorescence properties. These studies help understand the molecular behavior in different solvents and could inform the design of materials with specific optical properties (Singh & Kanvah, 2001).
Synthesis Improvement
Research has also focused on improving the synthesis of compounds related to "1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-." An improved synthesis method for dihydroconiferyl alcohol and dihydrosinapyl alcohol from eugenol derivatives showcases advancements in synthesizing complex organic molecules efficiently and with higher yields (Pepper, Sundaram, & Dyson, 1971).
Lignin Degradation and Metabolism
The metabolism of lignin substructure model compounds by fungi, such as Coriolus versicolor, involves the cleavage of complex organic molecules, offering insights into the biological degradation of lignin. This research could contribute to the development of biotechnological methods for lignin valorization and the production of renewable chemicals (Kamaya & Higuchi, 1984).
Photophysical Investigation
The photophysical investigation of (D-π-A) DMHP dye, which includes the analysis of dipole moments, photochemical quantum yield, and fluorescence quantum yield, provides valuable data for understanding the electronic structure and reactivity of similar compounds. Such investigations are crucial for developing new materials for electronic and photonic applications (Asiri, Sobahi, Osman, & Khan, 2017).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-6,8,10-11,18H,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPCJRUZFNUAPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434637 |
Source
|
Record name | 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |
CAS RN |
86383-39-3 |
Source
|
Record name | 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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